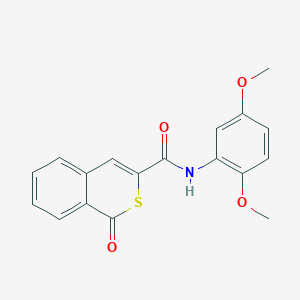

N-(2,5-dimethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of nitrothiophene derivatives with various substituents has been explored in the context of radiosensitizers and bioreductively activated cytotoxins. Specifically, a series of 2- and 3-nitrothiophene-5-carboxamides with N-(omega-aminoalkyl) side chains were synthesized by reacting thiophenecarbonyl chloride with omega-aminoalkylamine. Additionally, N-(oxiranylmethyl)nitrothiophene-5-carboxamides were created through the epoxidation of N-allylamides. These compounds were then tested for their potential as radiosensitizers and selective cytotoxins, with some showing promise in in vitro studies. However, in vivo studies indicated that systemic toxicity at higher doses could be a limiting factor for their use .

Molecular Structure Analysis

The molecular structure of N-butylthiophen-3-carboxamide, a related thiophene derivative, demonstrates that the N-butylcarboxamide group can be almost planar with the aromatic thiophene ring. This planarity suggests a degree of conjugation which may affect the electronic properties of the molecule. In the case of the 2-benzylseleno derivative, the orientation of the N-butylcarboxamide group allows for a close contact between the amide O atom and the Se atom, which could influence the reactivity and stability of the compound .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of "N-(2,5-dimethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide", the synthesis and reactivity of similar compounds such as nitrothiophene derivatives have been studied. These compounds can undergo various reactions, including epoxidation and the formation of hydrogen bonds, which are crucial for their biological activity. The ability to form hydrogen bonds, as seen in the N-butylthiophene-3-carboxamide derivatives, is particularly important for the formation of zigzag chains in the solid state, which could affect the solubility and crystallinity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the planarity between the carboxamide group and the thiophene ring, as well as the presence of hydrogen bonding, can affect the melting point, solubility, and crystal structure of these compounds. The presence of electrophilic or basic substituents, such as tertiary amine bases or oxiranes, can also impact the lipophilicity and, consequently, the biological activity of the molecules. The interaction between the amide O atom and the Se atom in the 2-benzylseleno derivative suggests that the introduction of heteroatoms like Se can modulate the electronic properties and reactivity of the molecule .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-(2,5-dimethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a chemical compound that has been explored in various scientific research contexts, particularly in the synthesis of novel chemical structures and the study of their properties. For example, the synthesis of novel aromatic polyamides incorporating (3,6‐dimethoxycarbazol‐9‐yl)‐triphenylamine units demonstrates the compound's relevance in developing materials with enhanced redox stability and electrochromic performance. These polyamides exhibit good solubility, high thermal stability, and significant changes in color upon oxidation, which could be crucial for applications in electrochromic devices (Wang & Hsiao, 2014).

Molecular Structure Analysis

Research on the crystal structure and Hirshfeld surface analysis of related compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has provided insights into the molecular interactions and stability of such compounds. These studies contribute to a deeper understanding of the compound's chemical behavior and potential applications in materials science and pharmacology (Prabhuswamy et al., 2016).

Applications in Material Science

The compound's derivatives have been studied for their potential applications in material science, such as the synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol. These studies show the compound's versatility in forming materials with desirable properties such as solubility in polar solvents, thermal stability, and the ability to form transparent, flexible films (Hsiao, Yang, & Chen, 2000).

Orientations Futures

Propriétés

IUPAC Name |

N-(2,5-dimethoxyphenyl)-1-oxoisothiochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S/c1-22-12-7-8-15(23-2)14(10-12)19-17(20)16-9-11-5-3-4-6-13(11)18(21)24-16/h3-10H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIYKJSVHPTHFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2552745.png)

![3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552747.png)

![1-[(2-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2552750.png)

![3-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2552758.png)

![4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-isobutylbenzamide](/img/structure/B2552761.png)

![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2552765.png)

![2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2552766.png)